2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide
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Overview
Description
2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a morpholinoethyl group attached to the carboxamide functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with 2-(morpholino)ethylamine under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,4-trimethoxybenzoic acid: Shares the same methoxy substitution pattern on the benzene ring.
N-(2-morpholinoethyl)benzenecarboxamide: Contains the same morpholinoethyl group attached to the carboxamide functionality.
Uniqueness
2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide is unique due to the combination of its methoxy-substituted benzene ring and morpholinoethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,3,4-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-20-13-5-4-12(14(21-2)15(13)22-3)16(19)17-6-7-18-8-10-23-11-9-18/h4-5H,6-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINCJBYUVAQERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCOCC2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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